molecular formula C15H14N4O3 B2536926 N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide CAS No. 440331-65-7

N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

Cat. No.: B2536926
CAS No.: 440331-65-7
M. Wt: 298.302
InChI Key: RIVYPLPDWTYFIT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide is a synthetic organic compound that features a furan ring, a benzotriazinone moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide typically involves the following steps:

    Formation of the Benzotriazinone Moiety: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with a suitable nucleophile.

    Formation of the Propanamide Group: This step involves the reaction of the intermediate with a propanoyl chloride or an equivalent reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The benzotriazinone moiety can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the benzotriazinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzotriazinone moiety may produce amines.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It can be employed as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
  • N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)pentanamide

Uniqueness

N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₅H₁₃N₃O₃
  • SMILES Notation : CC(=O)N(Cc1ccccc1)C(=O)N2C(=O)C(=C(N2C(=O)Cc3ccccc3)C(=O)N(Cc4ccccc4))

Antimicrobial Activity

Research indicates that compounds containing furan and benzotriazine moieties exhibit significant antimicrobial properties. Specifically, derivatives similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria.

Key Findings :

  • Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values indicating effective inhibition of bacterial growth at concentrations as low as 10 µg/mL against certain strains.
  • Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Antiviral Activity

Recent studies have explored the potential of similar compounds as inhibitors of viral proteases, particularly in the context of SARS-CoV-2.

Case Study :
A derivative with a similar structural framework was reported to inhibit the main protease (Mpro) of SARS-CoV-2 with an IC50 value of 1.55 µM, indicating promising antiviral activity. The structure-based design led to further optimization, enhancing the potency and selectivity of the inhibitors.

Comparative Analysis with Related Compounds

Compound NameStructureIC50 Value (µM)Activity
N-(furan-2-ylmethyl)-3-(4-oxo-benzotriazine)Structure10.0Antimicrobial
F8-B22Structure1.55Antiviral
F8-S43Structure10.76Antiviral

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Compounds interact with specific enzymes crucial for bacterial and viral replication.
  • Interference with Cellular Processes : The compound may disrupt metabolic pathways essential for pathogen survival.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-14(16-10-11-4-3-9-22-11)7-8-19-15(21)12-5-1-2-6-13(12)17-18-19/h1-6,9H,7-8,10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVYPLPDWTYFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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